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5-Fluoro-2-azabicyclo[2.2.1]heptane

Cat. No.: B7968479
M. Wt: 115.15 g/mol
InChI Key: OAJNJXJCKQKODM-UHFFFAOYSA-N
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Description

Significance of Bridged Ring Systems in Medicinal Chemistry Research

Bridged ring systems, such as the 2-azabicyclo[2.2.1]heptane core, are of profound importance in medicinal chemistry. Their three-dimensional and conformationally restricted nature provides a level of structural pre-organization that is highly sought after in drug design. This rigidity can lead to enhanced binding affinity and selectivity for biological targets, as the molecule does not need to expend as much conformational energy to adopt the optimal binding pose. The defined spatial arrangement of substituents on a bridged scaffold allows for a more precise probing of the steric and electronic requirements of a receptor's binding site. Furthermore, the introduction of heteroatoms, such as nitrogen in the 2-azabicyclo[2.2.1]heptane system, imparts crucial physicochemical properties, including potential hydrogen bonding capabilities and altered polarity, which can influence a molecule's solubility, permeability, and metabolic stability.

The 2-Azabicyclo[2.2.1]heptane Framework as a Versatile Synthetic Platform in Academic Contexts

In academic research, the 2-azabicyclo[2.2.1]heptane framework is celebrated for its synthetic versatility. A cornerstone of its synthesis is the aza-Diels-Alder reaction, a powerful cycloaddition that allows for the stereocontrolled construction of the bicyclic core. nih.gov This method provides access to enantiomerically pure derivatives, which is of paramount importance in the development of chiral drugs. nih.gov

Beyond its initial synthesis, the scaffold allows for a wide array of chemical modifications. For instance, palladium-catalyzed reactions have been developed to introduce oxygenated functionalities, further expanding the chemical space accessible from this starting point. The nitrogen atom within the bridge can participate in neighboring group participation, influencing the stereochemical outcome of reactions at other positions on the ring system. This inherent reactivity and the ability to functionalize various positions of the scaffold make it an adaptable platform for creating diverse libraries of compounds for biological screening.

Specific Focus on 5-Fluoro-2-azabicyclo[2.2.1]heptane Derivatives in Advanced Research

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated derivatives of the 2-azabicyclo[2.2.1]heptane scaffold are of significant interest. Specifically, derivatives of This compound are being explored in advanced research programs.

While detailed public research focusing solely on the parent compound is limited, its incorporation into more complex molecules highlights its value as a building block. For example, derivatives of this fluorinated scaffold have been investigated as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. The fluorine atom in the 5-position can influence the electronic properties of the molecule and engage in specific interactions with the target protein, potentially leading to improved pharmacological profiles.

The hydrochloride salt of This compound is commercially available, indicating that synthetic routes have been established and that it is being used as a key intermediate in the synthesis of more elaborate structures for drug discovery programs. smolecule.com The stereochemistry of the fluorine substitution is critical, with specific isomers like (1R,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane being noted for their potential biological relevance. smolecule.com

The following table provides examples of more complex molecules that incorporate the This compound moiety and have been a subject of research interest.

Derivative NameResearch Context
(3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acidInvestigated as a potential pharmaceutical candidate and molecular probe.
Substituted 2-azabicyclo[2.2.1]heptanesOptimized as selective orexin-1 receptor antagonists for potential treatment of addiction and anxiety.

The study of such derivatives underscores the growing importance of the This compound scaffold in the quest for novel and effective therapeutic agents. As research continues, a more comprehensive understanding of the unique properties conferred by the 5-fluoro substitution is anticipated to emerge, further solidifying its role in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10FN B7968479 5-Fluoro-2-azabicyclo[2.2.1]heptane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJNJXJCKQKODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 2 Azabicyclo 2.2.1 Heptane and Its Analogues

General Strategies for 2-Azabicyclo[2.2.1]heptane Core Construction

The rigid 2-azabicyclo[2.2.1]heptane skeleton, also known as 2-azanorbornane, is a valuable scaffold in medicinal chemistry and asymmetric synthesis. researchgate.netresearchgate.net Its construction has been approached through several robust methods.

A significant strategy for assembling oxygenated 2-azabicyclo[2.2.1]heptane structures involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. rsc.org This reaction proceeds with high efficiency across a wide range of substrates, enabling the synthesis of diverse bicyclic structures. rsc.orgsmolecule.com The resulting products can be further modified, highlighting the utility of this method for creating libraries of bridged aza-bicyclic compounds. rsc.orgsmolecule.com

Table 1: Overview of Palladium-Catalyzed 1,2-Aminoacyloxylation

FeatureDescriptionReference
Reaction Type 1,2-Aminoacyloxylation rsc.org
Catalyst Palladium rsc.org
Substrate Cyclopentenes rsc.org
Product Oxygenated 2-azabicyclo[2.2.1]heptanes rsc.org
Key Advantage Broad substrate scope and efficient product formation. rsc.org
Application Foundation for building libraries of bridged aza-bicyclic structures. rsc.orgsmolecule.com

Classical multi-step synthetic sequences are also employed to generate the 2-azabicyclo[2.2.1]heptane core with defined stereochemistry. These routes often involve a series of protection, activation, and reduction steps. For instance, a common approach begins with the protection of an amine group, frequently through benzoylation. unirioja.es This is followed by tosylation, where a tosyl group is introduced, often to activate a hydroxyl group for a subsequent cyclization or substitution reaction. The final core structure is often achieved through reduction steps, which can involve hydrogenation using catalysts like 10% Palladium on carbon (Pd/C) or borane-mediated reductions. unirioja.es

The aza-Diels-Alder reaction is one of the most efficient and widely utilized methods for synthesizing the 2-azabicyclo[2.2.1]heptane framework. researchgate.netresearchgate.net This cycloaddition typically occurs between cyclopentadiene (B3395910) and an imine, which can be generated in situ. researchgate.net The reaction is highly stereoselective, allowing for the creation of enantiopure compounds, which is crucial for applications in asymmetric synthesis and for developing biologically active molecules. researchgate.netresearchgate.net For example, the reaction between a chiral imine (derived from methyl glyoxylate (B1226380) and (S)-(-)-1-phenylethylamine) and cyclopentadiene can produce the major exo-isomer in significant quantities (56% total yield on a 111.5 g scale) without requiring extensive chromatography. researchgate.net The resulting unsaturated bicyclic system can then undergo double bond reduction to yield the saturated 2-azabicyclo[2.2.1]heptane skeleton. researchgate.netresearchgate.net

The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam, is a profoundly important chiral precursor in pharmaceutical synthesis. researchgate.netresearchgate.net It is a key building block for blockbuster antiviral drugs, including Abacavir and Carbovir, which are used in the treatment of HIV/AIDS. researchgate.netasm.org The versatility of Vince lactam stems from its strained, bicyclic structure and the presence of a carbon-carbon double bond, which permits a wide array of chemical manipulations. researchgate.net These modifications can create functionalized γ-lactams and cyclopentane-based γ-amino acid derivatives. researchgate.net Since Vince lactam is often synthesized as a racemic mixture, enzymatic kinetic resolution using a (+)-γ-lactamase is a critical step to isolate the enantiopure (−)-Vince lactam required for pharmaceutical applications. asm.org

Table 2: Comparison of Resolution Methods for Vince Lactam

ParameterEnzymatic ResolutionChiral ChromatographyReference
Enantiomeric Purity 58–85% ee>98% ee
Chemical Yield 30–50%20–30%
Scalability Industrially feasibleLimited to lab-scale
Environmental Impact Mild conditionsOrganic solvent waste

Stereoselective Synthesis of Fluorinated 2-Azabicyclo[2.2.1]heptane Derivatives

Once the core bicyclic structure is established, the introduction of fluorine is accomplished through targeted reactions that control the position and stereochemistry of the C-F bond.

The synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane can be achieved using nucleophilic fluorinating agents on functionalized precursors. le.ac.uk A notable reagent for this purpose is diethylaminosulphur trifluoride (DAST). le.ac.uk The outcome of the fluorination is dependent on the nature of the starting material. When applied to alcohol precursors on the bicyclic frame, the fluorination proceeds via an SN2-type attack. le.ac.uk Alternatively, the reaction of DAST with ketone derivatives of the 2-azabicyclo[2.2.1]heptane system results in the formation of geminal difluorides. le.ac.uk Another approach involves the direct addition of molecular fluorine to unsaturated precursors like 2-azabicyclo[2.2.1]hept-5-en-3-one to produce difluorinated compounds. acs.org These methods provide direct pathways to introduce fluorine with predictable stereochemical outcomes, essential for structure-activity relationship studies in drug design.

Table 3: Summary of Fluorination Reactions on the 2-Azabicyclo[2.2.1]heptane Skeleton

Precursor Functional GroupFluorinating AgentProductMechanism/ObservationReference
AlcoholDiethylaminosulphur trifluoride (DAST)Monofluorinated analogueSN2 attack le.ac.uk
KetoneDiethylaminosulphur trifluoride (DAST)Geminal difluoride- le.ac.uk
Alkene (in Vince Lactam)Molecular Fluorine (F₂)Difluorinated analogueAddition reaction acs.org

Synthesis of 5-Fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives

The synthesis of derivatives of this compound-3-carboxylic acid has been explored, with methods achieving yields between 48.9% and 55.3% for 5-fluoro derivatives of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester. These approaches underscore the feasibility of introducing fluorine into this bicyclic system while retaining the carboxylic acid functionality, a key feature for further chemical elaboration.

Preparation of Radiotracers Featuring [18F]Fluorine in 2-Azabicyclo[2.2.1]heptane Scaffolds

The integration of the positron-emitting radionuclide fluorine-18 (B77423) ([18F]) into the 2-azabicyclo[2.2.1]heptane framework is of significant interest for the development of radiotracers for Positron Emission Tomography (PET).

A notable example involves the synthesis of (+/-)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane, a radiotracer developed for studying nicotinic acetylcholine (B1216132) receptors. dntb.gov.ua Another related compound, [18F]norchlorofluoroepibatidine, has also been synthesized for PET imaging of the same receptors. dntb.gov.ua The synthesis of these radiotracers often involves nucleophilic substitution reactions. For instance, the synthesis of exo-2-(5'-pyridyl)-7-azabicyclo[2.2.1]heptane labeled with 18F was achieved through nucleophilic displacement on bromo, iodo, and nitro activated precursors. e-century.us These reactions were optimized using both conventional heating and microwave irradiation to improve radiochemical yields (RCY). e-century.us

Automated synthesis methods have been developed for related fluorinated proline analogs, which share structural similarities. For instance, the automated synthesis of cis- and trans-4-[18F]fluoro-l-proline has been achieved using nucleophilic radiofluorination followed by a single-step deprotection under mild acidic conditions. acs.org This automated approach provides the target compounds in good radiochemical yields and high purity. acs.orgnih.gov For example, the automated production of trans-4-[18F]fluoro-l-proline resulted in a 34 ± 4.3% radiochemical yield with over 99% radiochemical purity. nih.gov

Radiotracer PrecursorReaction ConditionsRadiochemical Yield (RCY)Reference
(2S,4R)-proline tert-butyl ester derivative15 min radiofluorination, 2 M HCl deprotection42% (decay-corrected) nih.gov
di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylateAutomated synthesis34 ± 4.3% acs.orgnih.gov

Derivatization and Functionalization of the this compound Scaffold

The 2-azabicyclo[2.2.1]heptane core, including its fluorinated variants, offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and other fields.

Chemical Modifications at the Nitrogen Atom (N-Derivatization)

The nitrogen atom of the 2-azabicyclo[2.2.1]heptane ring system is a common site for derivatization. For example, N-acylation is a frequently employed strategy. In the synthesis of (1R,4R)-N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-ones, N-acyl-trans-4-hydroxy-l-prolines are treated with acetic anhydride. researchgate.net Similarly, the synthesis of N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid demonstrates the introduction of a benzoyl group at the nitrogen atom. unirioja.es The choice of the N-protective group can be crucial; for instance, an electron-withdrawing N-protective group was identified as a key factor in promoting an epimerization-lactamization cascade reaction in related systems. researchgate.netrsc.org

Functionalization at Peripheral Positions

Functionalization at positions other than the nitrogen atom allows for the introduction of various substituents, leading to a wide array of analogues. For instance, the synthesis of 2-(2-fluoro-5-pyridyl)-7-azanorbornane (B8543143) has been reported, where a fluoropyridyl group is attached at the C2 position. google.com The synthesis of epibatidine (B1211577) analogues has also been extensively studied, involving the introduction of substituted pyridyl groups at the C2 position of the 7-azabicyclo[2.2.1]heptane skeleton. le.ac.ukgoogle.com Furthermore, research has shown the synthesis of 5- and 6-chloropyridyl-substituted-2-azabicyclo[2.2.1]heptane derivatives through the nucleophilic attack of lithiated-chloropyridine onto the corresponding azabicyclic ketone. le.ac.uk The versatility of the scaffold is further demonstrated by the synthesis of various 1-substituted-7-azabicyclo[2.2.1]heptane derivatives via bridgehead radical reactions. unirioja.es

Epimerization-Lactamization Cascade Reactions for Related Azabicyclic Systems

Cascade reactions provide an efficient route to complex molecular architectures from simpler starting materials. An epimerization-lactamization cascade reaction has been developed for the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. researchgate.netrsc.org This reaction proceeds from functionalized (2S,4R)-4-aminoproline methyl esters, which undergo epimerization at the C2 position under basic conditions. researchgate.netrsc.org This is followed by an intramolecular aminolysis of the resulting (2R)-epimer to form a bridged lactam intermediate. researchgate.netrsc.org Key factors influencing this cascade are the presence of an electron-withdrawing N-protective group on the substrate and the use of a strong base as a promoter. researchgate.netrsc.org While this specific cascade has been reported for diazabicyclo systems, similar principles of cascade reactions, such as the aza-Mannich/lactamization cascade, have been utilized to create other polycyclic lactams, highlighting the broader applicability of such strategies in heterocyclic synthesis. nih.govnih.gov

Stereochemical Aspects of 5 Fluoro 2 Azabicyclo 2.2.1 Heptane Systems

Conformational Analysis of the Bicyclic Core

The 2-azabicyclo[2.2.1]heptane framework, a rigid bicyclic system, is characterized by a strained structure. The internal C1-C7-C4 bond angle in the parent norbornane (B1196662) is approximately 96°, a significant deviation from the ideal tetrahedral angle. cdnsciencepub.com This inherent strain influences the conformational preferences of the bicyclic core. In 2-methyl-2-azabicyclo[2.2.1]heptane, low-temperature 13C NMR studies have indicated that the endo isomer is slightly more stable (by about 0.3 kcal mol-1) than the exo isomer. acs.org The nitrogen inversion barrier in this system is approximately 7.2 kcal mol-1, which is lower than that observed in comparable acyclic amines. acs.org

The introduction of a fluorine atom at the 5-position further complicates the conformational landscape. The strong electronegativity and small size of the fluorine atom can induce significant electronic and steric effects, influencing the puckering of the five- and six-membered rings within the bicyclic system. The conformational analysis of related 7-azabicyclo[2.2.1]heptane derivatives has shown that conformational isomerism can arise from restricted rotation around the amide C–N bond, with an energy barrier of approximately 70 kJ mol–1. rsc.org

Chiral Centers and Isomeric Structures in 2-Azabicyclo[2.2.1]heptanes

The 2-azabicyclo[2.2.1]heptane skeleton possesses multiple chiral centers, leading to a variety of stereoisomers. The bridgehead carbons (C1 and C4) and the carbons bearing substituents (C5 and C6, and in some cases C3 and C7) can all be stereogenic centers. google.com

Exo- and Endo-Configurations and Their Chemical Implications

The spatial arrangement of substituents on the bicyclic frame is designated by the prefixes exo and endo. In the context of 2-azabicyclo[2.2.1]heptanes, the exo position points away from the larger of the two bridges (the C5-C6 bridge), while the endo position points towards it. nih.gov This stereochemical distinction has profound implications for the molecule's reactivity and biological activity. For instance, the naturally occurring analgesic epibatidine (B1211577) is the exo-2-(2-chloro-5-pyridyl)-7-azabicyclo[2.2.1]heptane. acs.orggoogle.com The stereochemistry of the substituents can influence the accessibility of the nitrogen lone pair, affecting the molecule's basicity and its ability to participate in reactions. le.ac.uk For example, neighboring group participation by the nitrogen at the 2-position in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitates nucleophilic substitution at the 7-position. acs.org

The formation of exo and endo isomers is often dictated by the reaction conditions. In Diels-Alder reactions used to synthesize these bicyclic systems, lower temperatures can favor the kinetically more stable exo products. pwr.edu.pl

Diastereomeric and Enantiomeric Forms and Separation Techniques

The presence of multiple chiral centers in asymmetrically substituted 2-azabicyclo[2.2.1]heptanes gives rise to diastereomers and enantiomers. google.com The separation of these isomers is crucial for studying their individual properties and for pharmaceutical applications where one enantiomer may be more active or have a better safety profile. google.com

Several techniques are employed for the separation of these stereoisomers:

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for resolving enantiomers. For instance, a method using a Chiralcel OD-H column has been developed to separate the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net Chiral gas chromatography can also be utilized.

Diastereomeric Salt Formation: Since these compounds contain a basic nitrogen atom, they can be reacted with a chiral acid to form diastereomeric salts. google.com These salts often have different solubilities, allowing for their separation by fractional crystallization.

Stereoselective Synthesis: An alternative to resolution is the use of stereoselective synthetic methods. This can involve the use of chiral auxiliaries, such as (R)-1-phenylethylamine, to induce stereoselectivity in the key bond-forming reactions. nih.gov

Below is a table summarizing the separation techniques for 2-azabicyclo[2.2.1]heptane isomers:

Influence of Stereochemistry on Molecular Interactions and Reactivity

The three-dimensional arrangement of atoms in 5-fluoro-2-azabicyclo[2.2.1]heptane and its derivatives is a critical determinant of their molecular interactions and chemical reactivity. The stereochemistry dictates how the molecule fits into the active site of a biological target, such as an enzyme or receptor. smolecule.com For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the stereochemistry of the 2-azabicyclo[2.2.1]heptane moiety was found to be crucial for potent inhibition. nih.gov

The reactivity of the bicyclic system is also heavily influenced by stereochemistry. The exo or endo orientation of a substituent can affect the rate and outcome of a reaction. For instance, the nitrogen atom in the amide group of 2-azabicyclo[2.2.1]heptan-3-one derivatives has been shown to direct the stereochemistry of products formed during reactions involving a carbocation at the C-6 position. rsc.org

Methods for Stereochemical Assignment and Enantiomeric Purity Determination

Accurate determination of the stereochemistry and enantiomeric purity of this compound systems is essential for their characterization and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemistry Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the regio- and stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives. chemicalbook.com

Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which is influenced by the stereochemistry. For example, the presence of a chlorine atom in a W-arrangement (a planar zig-zag arrangement of four atoms) with a proton can cause a downfield shift of that proton's signal. ucla.edu

Coupling Constants: The magnitude of the coupling constant (J-value) between two nuclei depends on the dihedral angle between them, as described by the Karplus equation. This relationship is particularly useful for distinguishing between exo and endo isomers. For example, the absence of vicinal coupling between an endo proton and a bridgehead proton, in contrast to the appreciable coupling observed for the exo-bridgehead interaction, can establish the endo configuration of the proton. cdnsciencepub.com

Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of nuclei. The observation of an NOE between two protons indicates that they are close in space, which can help to determine the relative stereochemistry of substituents. NOE difference spectroscopy has been used to confirm conformational isomerism in 7-azabicyclo[2.2.1]heptane derivatives. rsc.org

The following table highlights key NMR parameters used for stereochemical elucidation:

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the characterization of chiral compounds. For this compound, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most effective and widely adopted method for separating and quantifying its enantiomers. This direct method allows for the accurate determination of the enantiomeric excess (ee) in a given sample.

The successful chiral separation of the enantiomers of this compound relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, enabling their separation.

Method Development and Research Findings

While specific research detailing the chiral separation of this compound is not extensively published, methods for structurally analogous compounds, such as 2-azabicyclo[2.2.1]hept-5-en-3-one, provide a strong foundation for developing a robust analytical procedure. researchgate.netresearchgate.net

Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs are highly versatile and have demonstrated broad applicability in resolving a wide range of chiral molecules, including cyclic amines and their derivatives. mdpi.comnih.gov The Chiralcel OD-H column, which features cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector coated onto a silica (B1680970) gel support, is particularly effective for separating compounds with the 2-azabicyclo[2.2.1]heptane core. researchgate.netresearchgate.netmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate (B1207046) groups within the chiral grooves of the polysaccharide structure. researchgate.net

Mobile Phase Composition: Normal-phase elution is typically preferred for these types of separations. A mobile phase consisting of a non-polar alkane, such as n-hexane, and an alcohol modifier, like 2-propanol or ethanol, is commonly employed. researchgate.netresearchgate.net The ratio of hexane (B92381) to alcohol is a critical parameter that must be optimized to achieve a balance between resolution and analysis time.

Given that this compound is a basic amine, the addition of a small percentage of a basic additive to the mobile phase is often necessary. cromlab.esct-k.com Additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can significantly improve peak shape and resolution by suppressing the interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica surface of the CSP. ct-k.com

Based on these principles, a typical set of HPLC conditions for determining the enantiomeric purity of this compound can be proposed.

Table 1: Representative HPLC Conditions for Chiral Separation

ParameterConditionRationale/Reference
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Proven effectiveness for separating analogous 2-azabicyclo[2.2.1]heptane structures. researchgate.netresearchgate.nethplcmart.com
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (DEA)Normal-phase elution is standard. Alcohol percentage is optimized for resolution. DEA is added to improve peak shape for a basic analyte. researchgate.netct-k.com
(e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this dimension. researchgate.netresearchgate.net
Column Temperature Ambient (e.g., 25 °C)Temperature can affect selectivity; ambient conditions are a common starting point. researchgate.net
Detection UV at 215 nmDetection wavelength is selected for optimal absorbance of the analyte.

Under these conditions, baseline separation of the two enantiomers of this compound would be expected. The elution order and retention times are specific to the enantiomers and the exact chromatographic conditions. The following table presents hypothetical but representative research findings for such a separation.

Table 2: Representative Chromatographic Data

EnantiomerRetention Time (t_R) (min)Selectivity Factor (α)Resolution (R_s)
Enantiomer 19.51.252.5
Enantiomer 211.9

Note: The data presented are illustrative and based on separations of structurally similar compounds. The selectivity factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (R_s) indicates the degree of separation between the two peaks. A resolution value greater than 1.5 signifies baseline separation.

This HPLC method, once validated, provides a reliable and precise tool for the quality control and characterization of this compound, ensuring the determination of its enantiomeric purity.

Computational and Theoretical Investigations of 5 Fluoro 2 Azabicyclo 2.2.1 Heptane Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational techniques that facilitate the visualization and analysis of the interactions between a ligand, such as a 5-Fluoro-2-azabicyclo[2.2.1]heptane analogue, and its biological target, which is typically a protein or an enzyme. These simulations are fundamental to understanding the structural basis of molecular recognition and for predicting the binding strength of a compound.

Insights into Binding Affinities with Biological Macromolecules (Proteins, Enzymes)

Computational studies have been crucial in determining the binding affinities of 2-azabicyclo[2.2.1]heptane analogues with various biological targets. nih.gov The rigid conformation of the 2-azabicyclo[2.2.1]heptane scaffold is a key feature that can be effectively analyzed through molecular modeling. acs.org This rigidity, when combined with the electronic characteristics of substituents like fluorine, can result in high-affinity binding to specific receptor sites. smolecule.com The highly electronegative fluorine atom can engage in significant electrostatic and hydrogen bonding interactions, which may enhance binding affinity. The precise orientation and interaction of these analogues within the binding pocket of a target protein are critical factors that determine their potency and are a primary focus of docking studies.

Prediction of Potential Mechanisms of Action

By identifying the most stable binding poses and key intermolecular interactions, molecular docking simulations help in predicting the potential mechanisms of action for this compound analogues. researchgate.net These simulations can suggest whether a compound is likely to function as an inhibitor, agonist, or antagonist by revealing how it interacts with essential amino acid residues in the active or allosteric sites of a protein. For instance, if a compound is predicted to occupy an enzyme's active site, thereby blocking the natural substrate, it is flagged as a potential inhibitor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that seeks to build a statistical link between the chemical structures of a series of compounds and their biological activities. nih.gov The development of robust QSAR models allows for the prediction of activity for new, yet-to-be-synthesized compounds, which helps in prioritizing the most promising candidates for laboratory synthesis and testing. acs.org For analogues of this compound, QSAR studies can correlate various molecular descriptors—such as electronic, steric, and hydrophobic properties—with their measured biological activities, thus providing a valuable predictive tool in the drug design process.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a quantum mechanical method applied to investigate the electronic structure of molecules. DFT calculations are especially valuable for examining reaction mechanisms and predicting the regioselectivity of chemical reactions. acs.org In the synthesis of this compound analogues, DFT can model the transition states of critical reaction steps, offering insights into the most energetically favorable reaction pathways. rsc.org For example, these calculations can help predict the regioselectivity of fluorination on the 2-azabicyclo[2.2.1]heptane framework, aiding synthetic chemists in achieving the desired stereoisomer. nih.govsci-hub.se Such theoretical work provides a fundamental understanding of reaction outcomes at the molecular level. acs.org

Computational Parameters in Drug Design (e.g., TPSA, LogP, Hydrogen Bond Descriptors)

Several computational parameters are vital in the early phases of drug design for evaluating the "drug-likeness" of a compound. youtube.com These parameters are predictive of a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov

Topological Polar Surface Area (TPSA): TPSA is a descriptor that is well-correlated with the passive transport of molecules through membranes and serves as a useful predictor of oral bioavailability. peter-ertl.com For this compound analogues, a calculated TPSA value can suggest their potential for effective membrane permeability. researchgate.net A TPSA value below 140 Ų is generally considered favorable for good intestinal absorption. researchgate.net

LogP: The logarithm of the octanol-water partition coefficient (LogP) measures a compound's lipophilicity. nih.gov This property affects a drug's solubility, absorption, and ability to cross biological membranes. An optimal LogP value is critical for a compound's journey through the body.

The calculated values for these parameters across a series of this compound analogues can be systematically organized to guide the selection of candidates with the most promising drug-like properties.

Interactive Data Table: Physicochemical Properties of Hypothetical Analogues

The following table illustrates how computational parameters might be presented for a series of hypothetical analogues to aid in drug design.

Compound IDStructureMolecular Weight ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Parent This compound129.161.215.711
Analogue A 5-Fluoro-2-(methyl)azabicyclo[2.2.1]heptane143.191.63.201
Analogue B 5-Fluoro-2-(acetyl)azabicyclo[2.2.1]heptane171.180.920.302
Analogue C 5-Fluoro-2-azabicyclo[2.2.1]heptan-3-one143.140.537.312

Pharmacological Applications of 5 Fluoro 2 Azabicyclo 2.2.1 Heptane Derivatives in Drug Discovery in Vitro Studies

Inhibition of Dipeptidyl Peptidase-4 (DPP-4) Enzymes

The 2-azabicyclo[2.2.1]heptane moiety has been successfully incorporated into the design of potent and selective DPP-4 inhibitors. These agents are of significant interest for the treatment of type 2 diabetes mellitus (T2DM). nih.govhse.ruresearchgate.net

Structure-Activity Relationships (SAR) of 2-Azabicyclo[2.2.1]heptane-Based DPP-4 Inhibitors

The development of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. nih.govresearchgate.net Molecular modeling and in vitro assays have been combined to characterize the SAR of novel derivatives. nih.govhse.ruresearchgate.net

Key findings from SAR studies indicate that the bicyclic amino moiety of 2-azabicyclo[2.2.1]heptane, when combined with specific side chains like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, results in potent DPP-4 inhibitors. nih.govresearchgate.net Further modifications, such as the introduction of a 1,2,4-oxadiazole (B8745197) substituent, have led to even more potent compounds. hse.ruresearchgate.net The stereochemistry of the 2-azabicyclo[2.2.1]heptane scaffold and its substituents plays a critical role in the inhibitory activity. researchgate.netresearchgate.net For instance, stereochemical refinement of oxadiazole derivatives of a lead compound, neogliptin, led to the discovery of a highly potent and selective inhibitor. hse.ruresearchgate.net These studies demonstrate that the rigid 2-azabicyclo[2.2.1]heptane structure can be effectively utilized to design inhibitors that interact with key residues in the active site of the DPP-4 enzyme. nih.gov

In Vitro Enzyme Inhibition Assays (IC50 Values)

The potency of these derivatives is quantified using in vitro enzyme inhibition assays, which determine the half-maximal inhibitory concentration (IC50). These assays have confirmed the efficacy of 2-azabicyclo[2.2.1]heptane-based compounds as robust DPP-4 inhibitors. nih.govresearchgate.net

For example, a compound named neogliptin, which features the 2-azabicyclo[2.2.1]heptane scaffold, demonstrated a potent IC50 value of 16.8 ± 2.2 nM against DPP-4. nih.gov Further modification of the neogliptin template by incorporating a 1,2,4-oxadiazole substituent led to the development of an even more potent inhibitor, compound 9a, with an IC50 of 4.3 nM. hse.ruresearchgate.net This compound also showed high selectivity, as it did not significantly inhibit the related enzymes DPP-8 and DPP-9. hse.ruresearchgate.net

CompoundTargetIC50 (nM)
NeogliptinDPP-416.8 ± 2.2
Compound 9a (Neogliptin derivative)DPP-44.3

Modulation of Orexin (B13118510) Receptors

The 2-azabicyclo[2.2.1]heptane framework has also been a fruitful scaffold for the development of orexin receptor antagonists. nih.govebi.ac.uknih.gov The orexin system, consisting of two receptors (OX1R and OX2R), is involved in regulating sleep-wake cycles, reward-seeking behaviors, and anxiety. nih.govebi.ac.uknih.gov

Design and In Vitro Evaluation of Orexin-1 Receptor (OX1R) Selective Antagonists

Research efforts have focused on optimizing nonselective dual orexin receptor antagonists (DORAs) based on the substituted azabicyclo[2.2.1]heptane scaffold to create selective orexin-1 receptor (OX1R) antagonists (SORAs). nih.govebi.ac.uknih.gov This selectivity is desirable because the OX1R is primarily associated with addiction, panic, and anxiety, while the OX2R is a key modulator of sleep. nih.govebi.ac.uknih.gov The design strategy involved modifying the substituents on the azabicyclo[2.2.1]heptane core to enhance affinity and selectivity for OX1R. nih.gov It was discovered that a 2-amino linked pyridine (B92270) was a key feature that increased selectivity for the OX1R over the OX2R. nih.gov The crystal structure of one such antagonist revealed an intramolecular π-stacking interaction that enforces a U-shaped conformation, consistent with other known orexin antagonists. nih.gov

Development and Assessment of Dual Orexin Receptor Antagonists

The journey to selective OX1R antagonists often begins with the development and assessment of dual orexin receptor antagonists (DORAs). nih.govebi.ac.uknih.gov These initial compounds, also built upon the substituted azabicyclo[2.2.1]heptane framework, show affinity for both OX1 and OX2 receptors. nih.gov Through systematic chemical modifications, these nonselective DORAs are optimized to achieve the desired selectivity for the OX1R. nih.govebi.ac.uknih.gov This optimization process involves a careful balance of improving binding affinity at the target receptor while diminishing it at the off-target receptor, a classic strategy in modern drug discovery. nih.gov

In Vitro Binding Affinity Studies (Ki) at Orexin Receptors

In vitro binding assays are essential for determining the affinity of the synthesized compounds for the human OX1 and OX2 receptors, expressed as the inhibition constant (Ki). These studies are critical for quantifying the potency and selectivity of the antagonists. All compounds are typically first confirmed at the rat OX1R before human receptor data is obtained. nih.gov

For example, a series of substituted azabicyclo[2.2.1]heptane derivatives were evaluated for their binding affinity. While some compounds displayed potent dual antagonism, others showed significant selectivity for OX1R. For instance, replacing a 5-methyl substituent with a fluorine atom led to improved microsomal stability but a loss in binding affinity. nih.gov The clinical candidate JNJ-54717793, a selective OX1R antagonist, emerged from this optimization process. nih.govebi.ac.uknih.gov

CompoundhOX1R Ki (nM)hOX2R Ki (nM)
(±)-63.6 ± 0.613 ± 2
(±)-7 (Fluorinated analog of 6)12 ± 234 ± 7
(±)-131.8 ± 0.414 ± 2
(±)-142.0 ± 0.347 ± 11
(±)-230.9 ± 0.247 ± 11
JNJ-547177930.9 ± 0.247 ± 11

Ki values are the mean of at least three experiments in triplicate, unless otherwise stated. nih.gov

Ligands for Nicotinic Acetylcholine (B1216132) Receptors (nAChR)

Derivatives of 2-azabicyclo[2.2.1]heptane have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.

Characterization of Selective α4β2 nAChR Antagonists

Several studies have focused on developing selective antagonists for the α4β2 nAChR subtype, a key target for conditions like nicotine (B1678760) addiction and neurodegenerative diseases. For instance, epibatidine (B1211577) analogues incorporating the 2-azabicyclo[2.2.1]heptane core have been synthesized and evaluated. The introduction of a fluorine atom, along with other substituents on the pyridine ring, has been shown to produce potent and selective α4β2 nAChR antagonists. researchgate.net Electrophysiological studies have confirmed the antagonist activity of these analogues at α4β2, α3β4, and α7 nAChRs. researchgate.net One particular analogue, a 4-carbamoylphenyl derivative, demonstrated high selectivity for the α4β2 nAChR over other subtypes. researchgate.net

Radioligand Development for Positron Emission Tomography (PET) Imaging (In Vitro Characterization)

The development of radiolabeled ligands is crucial for in vivo imaging of nAChRs using Positron Emission Tomography (PET), a technique that allows for the visualization and quantification of these receptors in the living brain. Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully radiolabeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C). researchgate.netacs.org

For example, (-)-7-methyl-2-exo-[3'-(2-[¹⁸F]fluoropyridin-5-yl))-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane has shown promise as a PET radioligand for imaging extrathalamic nAChRs. researchgate.net In vitro characterization of these radioligands involves competition binding assays to determine their affinity and selectivity for different nAChR subtypes. snmjournals.org These studies are essential to validate the suitability of a radioligand for in vivo imaging, ensuring that it binds with high affinity to the target receptor and has a favorable signal-to-noise ratio. snmjournals.orgnih.gov

In Vitro Binding Profiles (Ki) for nAChR Subtypes

The binding affinity of 5-fluoro-2-azabicyclo[2.2.1]heptane derivatives and related compounds for various nAChR subtypes is typically determined through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower Ki values indicating higher affinity.

Several epibatidine-based antagonists with the 7-azabicyclo[2.2.1]heptane scaffold have been developed, showing high affinity for the α4β2 nAChR subtype. nih.gov For instance, FPhEP and F2PhEP exhibited Ki values of 240 pM and 29 pM, respectively. nih.gov Halogen-substituted analogues of N-methylepibatidine also demonstrated high affinities in the 27-50 pM range. acs.org The in vitro binding affinities of these derivatives are often measured relative to a standard radioligand like [³H]-(-)-cytisine in rat brain membrane preparations. researchgate.net

CompoundnAChR SubtypeKi (nM)Reference
FPhEPα4β20.240 nih.gov
F2PhEPα4β20.029 nih.gov
N-methylepibatidine analogues (halogenated)nAChRs0.027 - 0.050 acs.org
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneαβ0.001 researchgate.net

Investigation of Antimicrobial Activity in Bicyclic Structures

While the primary focus for 2-azabicyclo[2.2.1]heptane derivatives has been on CNS targets, some studies have explored their potential as antimicrobial agents. Research has shown that certain derivatives of 2-azabicyclo[2.2.1]heptane exhibit antibacterial activity. researchgate.net For example, sulfonamide derivatives of 2-azabicyclo[2.2.1]heptane have been tested for their in vitro antibacterial activities against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net The results indicated that some of these derivatives possess good antibacterial activity, with the potency influenced by the nature of substitutions on the aromatic ring. researchgate.net Specifically, compounds with electron-withdrawing groups on the phenyl ring of the sulfonamide moiety were found to be more active. researchgate.net

Applications as Antitumor Agents (e.g., Sulfonamide Derivatives)

The 2-azabicyclo[2.2.1]heptane scaffold has also been utilized in the design of potential antitumor agents. nih.govnih.gov A series of chiral sulfonamides incorporating this bicyclic system were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HCC), medulloblastoma (MB), and glioblastoma (GBM). nih.gov

These studies revealed that certain sulfonamide derivatives exhibited notable reductions in cell viability compared to nonmalignant cells. nih.gov The inclusion of moieties like biphenyl (B1667301) and trifluoromethyl, which are known to be valuable pharmacophores in anticancer drug design, was explored in these derivatives. nih.gov Further investigations with biaryl sulfonamides built on the 2-azabicyclo[2.2.1]heptane skeleton showed that some of these compounds inhibited the growth of cancer cell lines with IC50 values comparable to the established anticancer drug cisplatin, while also demonstrating lower toxicity towards normal cells. nih.govresearchgate.net

Development of Backbone-Constrained Gamma-Amino Acid Analogues

The rigid framework of the 2-azabicyclo[2.2.1]heptane system has been exploited to create conformationally constrained analogues of gamma-amino acids (GABA). researchgate.net These analogues are of interest in medicinal chemistry as they can mimic the bioactive conformations of flexible neurotransmitters like GABA, potentially leading to improved selectivity and efficacy.

A synthetic approach starting from 4R-hydroxy-L-proline has been used to produce C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. researchgate.net By attaching an acetic acid moiety to the C-3 position of this core structure, a framework containing an embedded γ-amino butyric acid (GABA) is created. researchgate.net Varying the substituents at the C-3 position with different alkyl or aryl groups has led to the development of backbone-constrained analogues of FDA-approved drugs such as baclofen (B1667701) and pregabalin. researchgate.net These constrained analogues are valuable tools for studying enzyme-ligand interactions and for the development of new therapeutics targeting the GABA pathway.

Exploration of Adenosine (B11128) Agonist Activity

The 2-azabicyclo[2.2.1]heptane core has been identified as a promising scaffold for the development of adenosine receptor agonists. google.com While direct in vitro studies on the adenosine agonist activity of this compound are not extensively available in the public domain, research on related derivatives provides valuable insights into the potential of this structural class.

A patent for novel 1R or 1S 2-azabicyclo[2.2.1]heptane derivatives explicitly states their utility in preparing adenosine agonists. google.com This suggests that the bicyclic framework is a suitable starting point for interacting with adenosine receptors. The introduction of substituents is key to defining the specific activity and selectivity.

The role of fluorine substitution in modulating adenosine receptor activity is a subject of active investigation. In a series of N(6)-bicyclic and N(6)-(2-hydroxy)cyclopentyl derivatives of adenosine developed as novel A1 receptor (A1R) agonists, it was observed that 5'-(2-fluoro)thiophenyl derivatives did not produce a signaling response, even though they interacted with the A1R. cam.ac.uk This finding underscores the complex nature of fluorine's influence, where it can affect ligand efficacy without necessarily abolishing receptor binding.

More recent research in 2024 on 2-aryl-9-H or methyl-6-morpholinopurine derivatives has shown that certain fluoro-substituted compounds exhibit high potency and selectivity for A1 and A3 adenosine receptors. diva-portal.org For instance, compounds with a 2-fluoro-5-methoxy-phenyl group at the R1 position were selective for the A3 receptor. diva-portal.org Another derivative with a fluoro substitution showed high affinity and selectivity for the A1 receptor. diva-portal.org These findings highlight the potential of fluorinated scaffolds in achieving selective adenosine receptor modulation.

While the specific adenosine agonist profile of this compound remains to be fully elucidated, the existing data on related fluorinated and non-fluorinated 2-azabicyclo[2.2.1]heptane derivatives provide a strong rationale for its investigation as a potential adenosine receptor agonist. The precise positioning of the fluorine atom on the bicyclic ring is expected to play a crucial role in determining its binding affinity and functional activity at the different adenosine receptor subtypes.

Table 1: In Vitro Adenosine Receptor Activity of Related Fluoro-Substituted Compounds

Compound Type Substitution Receptor Target Activity Reference
2-Aryl-9-H/methyl-6-morpholinopurine 2-Fluoro-5-methoxyphenyl A3 Adenosine Receptor Selective agonist diva-portal.org
2-Aryl-9-H/methyl-6-morpholinopurine Fluoro-substituted A1 Adenosine Receptor Selective agonist diva-portal.org
N(6)-bicyclic adenosine derivative 5'-(2-fluoro)thiophenyl A1 Adenosine Receptor Interaction without signaling response cam.ac.uk

Metabolic Stability in In Vitro Systems (e.g., Liver Microsomes)

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development. In vitro systems, particularly liver microsomes, are widely used to predict the in vivo metabolic fate of new chemical entities. The stability of derivatives of the 2-azabicyclo[2.2.1]heptane scaffold has been a subject of investigation, with fluorination playing a key role in modulating their metabolic profiles.

A patent describing substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid derivatives includes a method for determining their metabolic stability using pooled human liver microsomes. google.com The general procedure involves incubating the test compound with liver microsomes in the presence of necessary cofactors like NADPH at 37°C. google.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.

Studies on other substituted azabicyclo[2.2.1]heptanes have provided concrete data on their microsomal stability. For instance, in the development of selective orexin-1 receptor antagonists, the metabolic stability of various substituted azabicyclo[2.2.1]heptane derivatives was evaluated in both human and rat liver microsomes. nih.gov This research demonstrated that structural modifications significantly impact stability.

The introduction of fluorine is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Research on the in vitro metabolism of fluorinated N-nitrosodialkylamines using rat liver microsomes has shown that fluorination can inhibit oxidative metabolism at the carbon atoms bearing the fluorine. nih.gov Specifically, compounds with trifluoroethyl or heptafluorobutyl groups were found to be practically not metabolized by microsomal fractions. nih.gov This principle is broadly applicable to other chemical scaffolds.

Table 2: General Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

Component Concentration/Amount
Test Compound 1 µM
Pooled Human Liver Microsomes 1 mg/mL protein
TRIS Buffer (pH 7.6) 0.1 M
Magnesium Chloride 5 mM
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) To initiate reaction
Incubation Temperature 37 °C

This table represents a general protocol based on a published method. google.com

Q & A

Q. What synthetic routes are commonly employed for 5-Fluoro-2-azabicyclo[2.2.1]heptane, and how are key intermediates stabilized?

The synthesis typically involves multi-step strategies starting from bicyclic precursors. For example, cyclization reactions using sulfur-containing reagents (e.g., thia-azabicyclo intermediates) are critical for constructing the core structure. Protection/deprotection steps (e.g., benzyl or tert-butyl groups) are used to stabilize reactive amines, while oxidation-reduction sequences (e.g., Dess–Martin periodinane for ketone formation and LiAlH₄ for reductions) modify functional groups . Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification via flash chromatography are essential for yield optimization.

Q. How can the structural integrity and purity of this compound derivatives be validated?

Analytical characterization relies on:

  • ¹H/¹³C NMR spectroscopy : To confirm proton environments and stereochemistry, particularly for fluorinated positions and bicyclic ring systems.
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray crystallography : Resolves ambiguities in stereochemical assignments, especially for enantiomeric forms .
  • HPLC with chiral columns : Ensures enantiomeric purity in asymmetric syntheses .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

Enantioselectivity is achieved through:

  • Chiral auxiliaries : Use of (1S,4S)-configured intermediates to control stereochemistry during cyclization .
  • Asymmetric catalysis : Palladium or organocatalysts in key steps like Friedel-Crafts acylation or nucleophilic substitutions .
  • Temperature control : Low-temperature reactions (e.g., 0–5°C) minimize racemization in sensitive intermediates .

Q. How can contradictory spectroscopic data for fluorinated derivatives be resolved?

Contradictions often arise from dynamic conformational changes or fluorine’s electronegativity affecting NMR shifts. Mitigation strategies include:

  • Variable-temperature NMR : Identifies conformational equilibria by observing signal coalescence at elevated temperatures .
  • Isotopic labeling : ¹⁹F NMR or ²H-labeled analogs clarify electronic effects.
  • DFT calculations : Predict chemical shifts and compare with experimental data to validate structures .

Q. What computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking : Screens interactions with biological targets (e.g., nicotinic receptors) by simulating ligand-receptor binding .
  • QSAR models : Correlate substituent effects (e.g., fluorine’s electronegativity) with pharmacological activity .
  • MD simulations : Assess stability of ligand-target complexes under physiological conditions .

Q. How can modifications to the bicyclic core enhance binding affinity for neurological targets?

Functionalization strategies include:

  • Electron-withdrawing groups (e.g., fluorine) : Improve metabolic stability and receptor selectivity .
  • Ring expansion/contraction : Adjusts steric fit for target binding pockets (e.g., substituting sulfur for oxygen in thia-azabicyclo analogs) .
  • Hydrazine or carbonyl additions : Introduces hydrogen-bonding motifs for enhanced enzyme inhibition .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Bicyclic Core Synthesis

StepReagents/ConditionsPurposeReference
CyclizationTsCl, Et₃N, CH₂Cl₂ (0°C to rt)Sulfur incorporation
OxidationDess–Martin periodinane, rtKetone formation
ReductionNaBH₄, EtOH/THF (0°C to rt)Alcohol generation
Enantiomer separationChiral HPLC (Chiralpak IA/IB columns)Purity ≥98% ee

Q. Table 2. Analytical Techniques for Data Validation

TechniqueApplicationExample Use CaseReference
X-ray crystallographyStereochemical assignmentResolving bicyclic ring conformers
²H/¹⁹F NMRTracking fluorination effectsConfirming fluorine position
HRMSMolecular formula verificationDetecting isotopic patterns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.